molecular formula C14H19N3O3 B2526438 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea CAS No. 1207005-47-7

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2526438
CAS No.: 1207005-47-7
M. Wt: 277.324
InChI Key: QRXJTODJBSIIHD-UHFFFAOYSA-N
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Description

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea is a synthetic urea derivative characterized by an indoline scaffold substituted with an acetyl group at the 1-position and a methoxyethyl urea moiety at the 3-position. The acetyl group may enhance metabolic stability, while the methoxyethyl chain could improve solubility compared to more lipophilic analogs.

Properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-7-5-11-3-4-12(9-13(11)17)16-14(19)15-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXJTODJBSIIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Acetylation: The indoline ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the desired position.

    Urea Formation: The final step involves the reaction of the acetylated indoline with 2-methoxyethyl isocyanate to form the urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that urea derivatives, including 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea, have shown promising anticancer properties. Urea compounds have been identified as effective against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain urea derivatives can inhibit the proliferation of leukemia cells, showcasing their potential as anticancer agents .

Anti-inflammatory Properties

Urea derivatives are noted for their anti-inflammatory effects. The compound may act as an inhibitor of cytokine production, which is crucial in managing chronic inflammatory diseases. This mechanism is significant as it suggests potential applications in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Antibacterial Activity

There is growing evidence supporting the antibacterial activity of urea-based compounds. This compound may exhibit effectiveness against various bacterial strains, potentially offering a new avenue for antibiotic development .

Interaction with Biological Targets

The compound's urea moiety allows it to interact with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. For example, urea derivatives have been shown to form strong hydrogen bonds with active site residues in target proteins, enhancing their inhibitory efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into optimizing the efficacy of this compound. Modifications to the urea structure can lead to improved solubility and bioavailability, which are critical factors for therapeutic success .

Case Studies

Several case studies highlight the applications of urea derivatives in clinical settings:

StudyFocusFindings
Abdullahi et al. (2018)AnticancerDemonstrated that certain urea derivatives inhibit K562 leukemia cell line proliferation .
Artuso et al. (2019)Anti-inflammatoryIdentified urea compounds as effective inhibitors of cytokine production in vitro .
Roxana et al. (2024)AntibacterialReported significant antibacterial activity against multiple strains using modified urea derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives described in the evidence, focusing on synthesis, molecular properties, and inferred functional attributes.

Molecular Property Analysis

Property Target Compound Compound 38 Compound
Molecular Weight (g/mol) ~350–370 (estimated) Not reported 369.44
Key Functional Groups Acetyl, methoxyethyl Pyrrolidinyl, oxo Thiazolidinone, oxolane
Likely LogP (lipophilicity) Moderate (methoxyethyl) High (pyrrolidinyl) Moderate (thiazolidinone)

Inferences:

  • The thiazolidinone group in ’s compound may confer hydrogen-bonding capacity, similar to the acetyl group in the target compound, but with distinct electronic effects due to sulfone and cyclic amide moieties .
  • Compound 38’s pyrrolidinyl-ethyl chain introduces basicity (via the pyrrolidine nitrogen), which could influence pharmacokinetic profiles compared to the target’s neutral methoxyethyl group .

Functional and Application Insights

  • Enzyme Inhibition Potential: Urea derivatives are often explored as kinase or protease inhibitors. The acetylindoline core of the target compound may mimic ATP-binding motifs, whereas the thiazolidinone () could target sulfonamide-sensitive enzymes .
  • Metabolic Stability: The acetyl group in the target compound may reduce oxidative metabolism compared to the methyl group in Compound 38, which is prone to demethylation .

Biological Activity

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, modulation of enzyme activity, and antibacterial effects.

Chemical Structure

The compound can be structurally represented as follows:

Chemical Formula C13H16N2O2\text{Chemical Formula C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The mechanism of action appears to involve the inhibition of specific kinases and other cellular pathways.

Case Studies

  • Inhibition of GSK-3β Activity : In vitro studies indicated that related compounds, particularly those with similar structural motifs, demonstrated significant inhibition of GSK-3β activity. For instance, a derivative with an IC50 value of 140 nM was noted to outperform standard inhibitors . Although direct data on this compound is limited, its structural similarities suggest potential efficacy.
  • Cell Line Studies : Compounds within this chemical class were tested against various cancer cell lines. For example, a series of urea derivatives displayed antiproliferative effects on U937 cells with IC50 values around 16.23 μM, indicating a promising therapeutic window compared to etoposide .

Enzyme Modulation

The compound's ability to modulate enzyme activity is another area of interest. Urea-based compounds have been identified as modulators of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy.

The modulation of ABC transporters can enhance drug accumulation within cells by inhibiting efflux mechanisms, thereby increasing the efficacy of concurrent chemotherapeutic agents . This mechanism is particularly relevant in overcoming multidrug resistance in cancer treatment.

Antibacterial Activity

The antibacterial properties of urea derivatives have also been explored. The compound's structural characteristics suggest potential activity against pathogenic bacteria.

Research Findings

  • Antimicrobial Screening : Urea derivatives have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain analogues exhibited significant inhibition in agar diffusion tests compared to standard antibiotics like ampicillin .
  • Potential Applications : Given the rising antibiotic resistance, compounds like this compound may serve as lead candidates for developing new antibacterial agents.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
Anticancer (GSK-3β Inhibition)IC50 = 140 nM
Antiproliferative (U937 Cells)IC50 = 16.23 μM
ABC Transporter ModulationEnhanced drug accumulation
Antibacterial ActivityEffective against S. aureus, E. coli

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